

# Dihydromorin: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Dihydromorin** is a flavanonol, a class of flavonoids found in various plants of the Moraceae family, such as Artocarpus heterophyllus (jackfruit) and Morus alba (white mulberry). [1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **dihydromorin**, detailed experimental protocols for its analysis, and a summary of its known biological activities and associated signaling pathways.

### **Physical and Chemical Properties**

**Dihydromorin** is a white to off-white solid compound. Its core structure is a flavanone skeleton with hydroxyl substitutions that are key to its chemical reactivity and biological functions.

# **General and Physicochemical Properties**

The fundamental physical and chemical characteristics of **dihydromorin** are summarized in the table below, providing essential data for experimental design and computational modeling.



Property	Value	Reference(s)
IUPAC Name	(2R,3R)-2-(2,4- dihydroxyphenyl)-3,5,7- trihydroxy-2,3- dihydrochromen-4-one	[3]
Synonyms	(+)-Dihydromorin, (2R,3R)-5,7,2',4'- tetrahydroxyflavanonol	[3]
CAS Number	18422-83-8	[3]
Molecular Formula	C15H12O7	[3]
Molecular Weight	304.25 g/mol	[3]
Appearance	White to off-white solid	_
Melting Point	224 °C	[1]
Boiling Point (Predicted)	693.8 °C at 760 mmHg	[4]
logP (Predicted)	0.535	
pKa (Acidic, Predicted)	7.38 ± 0.60	[1]
Solubility	Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.	[1]

# **Spectroscopic Data**

Spectroscopic data is critical for the identification and structural elucidation of **dihydromorin**. The following tables summarize its key spectral features.

Table 1.2.1: UV-Visible Spectroscopic Data

Solvent	λmax (nm)	Reference(s)
Methanol	211, 288	



Table 1.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)	Functional Group Assignment	Reference(s)
3325 (broad)	O-H (hydroxyl) stretching	
2912	C-H (alkane) stretching	
1622	C=O (carbonyl) stretching	
1519	C=C (aromatic) stretching	

Table 1.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, acetone-d<sub>6</sub>)

<sup>1</sup> H-NMR	δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
12.22	S	-	5-OH	_
7.22	d	8.4	H-6'	_
6.48	d	2.0	H-2'	_
6.43	dd	8.4, 2.0	H-5'	_
5.97	d	2.0	H-8	_
5.94	d	2.0	H-6	_
5.09	d	11.6	H-2	_
4.62	d	11.6	H-3	_



<sup>13</sup> C-NMR	δ (ppm)	Assignment
197.5	C-4	_
167.7	C-7	_
164.5	C-5	
163.4	C-8a	_
158.7	C-2'	_
158.0	C-4'	_
129.8	C-6'	_
114.0	C-1'	_
107.5	C-5'	_
103.1	C-3'	_
99.8	C-4a	_
96.3	C-6	_
95.3	C-8	_
83.3	C-2	_
72.5	C-3	_
Reference for NMR Data:		_

Table 1.2.4: Mass Spectrometry (MS) Data

Ionization Mode	[M-H] <sup>-</sup> (m/z)	Key Fragment Ions (m/z)	Fragmentation Mechanism	Reference(s)
ESI (Negative)	303	125	Heterocyclic Ring Fission (HRF)	



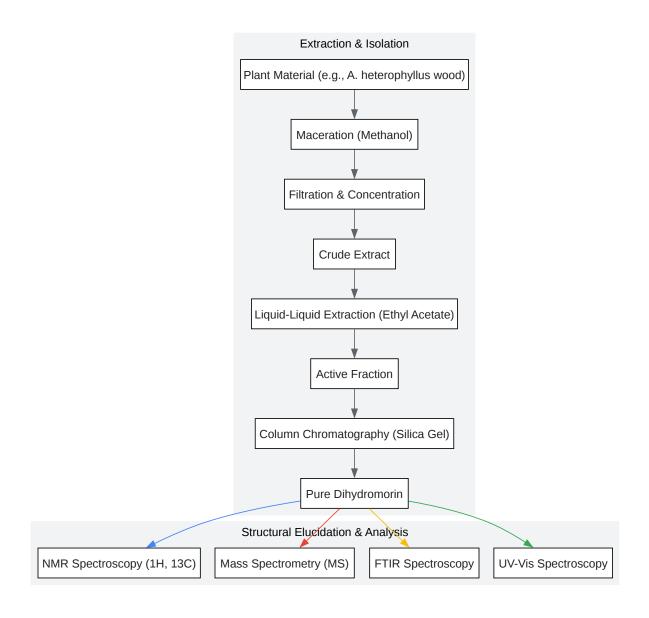
# **Experimental Protocols**

This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activity of **dihydromorin**.

# **Workflow for Isolation and Analysis of Dihydromorin**

The following diagram illustrates a general workflow for the extraction of **dihydromorin** from a plant source like Artocarpus heterophyllus and its subsequent analysis.





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Caption: General workflow for **dihydromorin** isolation and analysis.



### **Tyrosinase Inhibition Assay**

This protocol is used to determine the inhibitory effect of **dihydromorin** on mushroom tyrosinase activity.

- Reagent Preparation:
  - Phosphate Buffer (67 mM, pH 6.8).
  - Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
  - L-DOPA solution (10 mM in phosphate buffer).
  - Dihydromorin stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.
  - Kojic acid as a positive control.
- Assay Procedure (96-well plate):
  - Add 140 μL of phosphate buffer to each well.
  - Add 20 μL of the dihydromorin solution (or control).
  - Add 20 μL of the tyrosinase solution.
  - Pre-incubate the mixture at 25°C for 10 minutes.
  - Initiate the reaction by adding 20 μL of L-DOPA solution.
  - Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute).
  - Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate -Sample Rate) / Control Rate] \* 100



Calculate the IC<sub>50</sub> value (the concentration of dihydromorin that inhibits 50% of enzyme activity).

#### **DPPH Radical Scavenging Assay**

This protocol measures the antioxidant capacity of **dihydromorin** by its ability to scavenge the stable DPPH free radical.

- Reagent Preparation:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
  - Dihydromorin stock solution (e.g., 1 mg/mL in methanol), serially diluted.
  - Ascorbic acid as a positive control.
- Assay Procedure (96-well plate):
  - Add 100 μL of the DPPH solution to each well.
  - Add 100 μL of the dihydromorin solution (or control).
  - Mix and incubate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm.
- Data Analysis:
  - The control well contains methanol instead of the sample.
  - Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control
     - Absorbance of Sample) / Absorbance of Control \* 100
  - Calculate the EC<sub>50</sub> value (the effective concentration that scavenges 50% of DPPH radicals).

# **Biological Activities and Signaling Pathways**

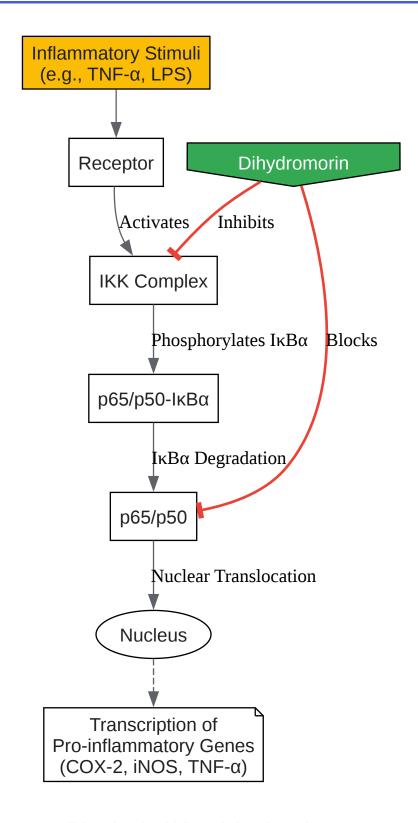


**Dihydromorin** modulates several key signaling pathways, leading to its observed antiinflammatory and anticancer effects.

## Anti-inflammatory Activity via NF-kB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Dihydromorin** has been shown to inhibit this pathway.





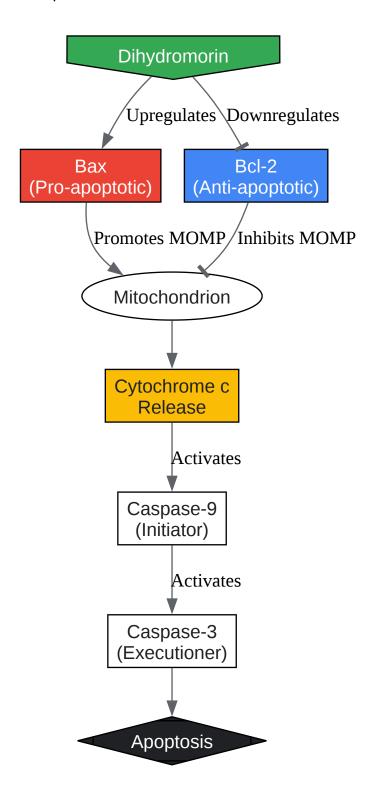
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Caption: Inhibition of the NF-kB signaling pathway by **Dihydromorin**.

### **Anticancer Activity via Induction of Apoptosis**



**Dihydromorin** can induce programmed cell death (apoptosis) in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.





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Caption: Induction of the intrinsic apoptosis pathway by **Dihydromorin**.

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